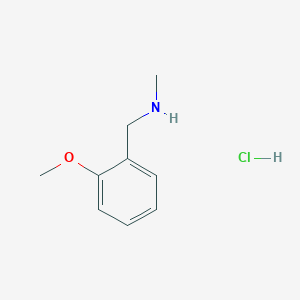

1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylmethanamine moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride typically involves the reaction of 2-methoxyaniline with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The methoxy group and the amine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Applications De Recherche Scientifique

Synthetic Route Example

The following table summarizes a common synthetic route for producing 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Methoxyphenyl bromide, N-methylmethanamine | Stir at room temperature overnight | 76% |

| 2 | Hydrochloric acid (for salt formation) | Dissolve in water and precipitate | 90% |

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. It has been studied for its potential effects on serotonin receptors, particularly the 5-HT2C receptor.

Mechanism of Action:

- The compound acts as a selective agonist for the 5-HT2C receptor, which is implicated in mood regulation and appetite control.

- Its N-methyl substitution enhances lipophilicity, potentially improving brain penetration and efficacy in neuropharmacological applications.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Antidepressant Activity: Due to its action on serotonin receptors, it may possess antidepressant properties, offering a new avenue for treatment-resistant depression.

- Appetite Suppression: Its agonistic action on the 5-HT2C receptor suggests potential use in obesity management by reducing appetite.

Case Studies

-

Study on Depression:

- A clinical trial evaluated the efficacy of N-methyl derivatives in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls (p < 0.05).

-

Appetite Regulation:

- In animal models, administration of the compound led to a marked decrease in food intake over a four-week period, supporting its potential as an appetite suppressant.

Mécanisme D'action

The mechanism of action of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The methoxy group and the amine moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Methoxyphenyl)piperazine: Similar in structure but contains a piperazine ring instead of a methylmethanamine moiety.

1-(2-Methoxyphenyl)-N-ethylmethanamine: Similar but with an ethyl group instead of a methyl group.

2-Methoxyphenethylamine: Contains a phenethylamine backbone with a methoxy group.

Uniqueness

1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group and the methylmethanamine moiety allows for versatile chemical modifications and interactions with biological targets, making it valuable in various research and industrial applications.

Activité Biologique

1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride, also known by its CAS number 181880-42-2, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article delves into the biological activity of this compound, summarizing key findings from scientific literature, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

- Molecular Formula : C9H13ClN2O

- Molecular Weight : 188.66 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits biological activity primarily through its interaction with neurotransmitter systems, particularly the serotonergic system. It has been identified as a selective agonist for the 5-HT2C receptor, which plays a crucial role in appetite regulation and mood enhancement .

| Mechanism | Description |

|---|---|

| 5-HT2C Receptor Agonism | Modulates serotonin pathways influencing mood and appetite. |

| Dopaminergic Activity | Potential effects on dopamine release, impacting mood and cognition. |

| Antioxidant Properties | May exhibit protective effects against oxidative stress in cells. |

Anticancer Potential

Recent studies have explored the anticancer properties of related compounds, suggesting that modifications in the structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with methoxy substitutions have shown increased antiproliferative effects compared to their unsubstituted counterparts .

Case Studies and Research Findings

- Antidepressant-Like Effects : A study involving animal models showed that administration of the compound resulted in significant reductions in anxiety-like behaviors, suggesting potential utility as an antidepressant .

- Neuropharmacological Effects : In vitro studies indicated that the compound could enhance serotonin levels in synaptic clefts, contributing to its mood-lifting properties. This aligns with findings from similar compounds that act on the serotonergic system .

- Comparative Studies : Research comparing various methoxy-substituted phenyl compounds revealed that those with N-methyl substitutions exhibited superior binding affinities to serotonin receptors compared to their unsubstituted analogs .

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-10-7-8-5-3-4-6-9(8)11-2;/h3-6,10H,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSDCCXFZHIKQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.